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Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FG 488 DHPE (N-(Oregon Green™

488)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent lipid

probe. It details its core spectral properties, provides comprehensive experimental protocols for

its use, and illustrates key concepts and workflows through diagrams.

Introduction to FG 488 DHPE
FG 488 DHPE is a phospholipid labeled on its headgroup with the bright, green-fluorescent

Oregon Green™ 488 dye. This fluorophore is a fluorinated analog of fluorescein, offering

significant advantages, including enhanced photostability and a lower pKa (approximately 4.7

versus 6.4 for fluorescein). This low pKa makes the fluorescence of Oregon Green™ 488 and

its conjugates, like FG 488 DHPE, essentially insensitive to pH changes within the typical

physiological range.

These properties make FG 488 DHPE an excellent tool for various biophysical and cell biology

applications, including the study of membrane dynamics, lipid trafficking, and the preparation of

fluorescently labeled liposomes for drug delivery research. It is particularly useful for

techniques such as Fluorescence Recovery After Photobleaching (FRAP) to measure lateral

diffusion in membranes.

Spectroscopic and Photophysical Properties
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The fluorescence of FG 488 DHPE is characterized by its distinct excitation and emission

spectra. Upon absorbing a photon of light, the Oregon Green™ 488 fluorophore transitions to

an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited

state before returning to the ground state, emitting a photon of lower energy (longer

wavelength) in the process. This phenomenon is visually explained by the Jablonski diagram

below.

Quantitative Data Summary
The key photophysical parameters of FG 488 DHPE are summarized in the table below. It is

important to note that while the excitation and emission maxima are well-documented for the

lipid conjugate, the extinction coefficient and quantum yield are often reported for the parent

Oregon Green™ 488 dye. Due to the nature of the conjugation, these values are considered a

very close approximation for the lipid-labeled version.

Parameter Value Notes

Excitation Maximum (λex) ~496 nm[1][2]
Can vary slightly depending on

the solvent environment.

Emission Maximum (λem) ~524 nm[1][2]
Stokes shift is approximately

28 nm.

Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹

Value for the related

Fluorescein DHPE, considered

a close estimate.

Quantum Yield (Φ) 0.91 ± 0.05
Measured for the Oregon

Green™ 488 fluorophore.

Synonyms Oregon Green™ 488 DHPE
FG 488 DHPE is a commonly

used synonym.[3]

Jablonski Diagram for Fluorescence
The process of light absorption and emission by the FG 488 DHPE fluorophore can be

illustrated with a Jablonski diagram. This diagram shows the electronic and vibrational energy

states of the molecule and the transitions between them.
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Jablonski diagram illustrating the principle of fluorescence.

Experimental Protocols
FG 488 DHPE is typically incorporated into liposomes or other lipid assemblies to study their

properties or to track their localization. The following is a detailed methodology for the

preparation of fluorescently labeled liposomes using the thin-film hydration method followed by

sonication.

Materials
Primary phospholipid (e.g., DSPC, DOPC)

Cholesterol (optional, for modulating membrane fluidity)
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FG 488 DHPE

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

Equipment
Round-bottom flask

Rotary evaporator

Water bath sonicator or probe sonicator

Extruder (optional, for creating unilamellar vesicles of a defined size)

Spectrofluorometer

Procedure: Liposome Preparation and Characterization
Lipid Film Formation:

1. In a round-bottom flask, dissolve the primary lipid, cholesterol (if used), and FG 488 DHPE
in chloroform. A typical molar ratio for the fluorescent probe is 0.5-1 mol%.

2. Attach the flask to a rotary evaporator.

3. Rotate the flask in a water bath set to a temperature above the lipid's phase transition

temperature to evaporate the organic solvent.

4. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of

the flask and all solvent is removed.

Hydration:

1. Add the desired aqueous hydration buffer to the flask. The volume will determine the final

lipid concentration.
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2. Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition

temperature for approximately 1 hour. This process results in the formation of multilamellar

vesicles (MLVs).

Vesicle Sizing (Sonication):

1. Submerge the flask containing the MLV suspension in a bath sonicator.

2. Sonicate for 5-10 minutes at a temperature above the lipid's transition temperature.

Sonication should continue until the initially turbid suspension becomes more transparent,

indicating the formation of smaller unilamellar vesicles (SUVs).

Characterization:

1. Transfer an aliquot of the liposome suspension to a cuvette.

2. Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at

~496 nm. A clear emission peak should be observed around 524 nm.

Experimental Workflow Diagram
The following diagram outlines the key steps in preparing and characterizing liposomes

containing FG 488 DHPE.
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Workflow for preparing and using FG 488 DHPE-labeled liposomes.

Applications and Considerations
FG 488 DHPE is a versatile tool for researchers. Its integration into lipid bilayers allows for:

Visualization of liposomes in cell culture or in vivo.
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Studying membrane fusion and fission events.

Quantifying lipid diffusion and membrane fluidity through FRAP.

Monitoring pH in acidic organelles, leveraging the pH sensitivity of the fluorophore below its

pKa.

When using FG 488 DHPE, researchers should be mindful of potential artifacts, such as dye

self-quenching at high concentrations in the membrane. It is crucial to use the lowest possible

concentration of the probe that still provides an adequate signal-to-noise ratio. Additionally,

appropriate controls should always be included to account for any potential effects of the

fluorescent label on the biological system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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